Conjugated Enone Stabilization Energy
Diethyl 4-hydroxy-5-oxocyclopent-3-ene-1,3-dicarboxylate possesses a conjugated 4-hydroxy-5-oxo-cyclopent-3-ene system that is absent in simple cyclopentene-1,3-dicarboxylate analogs lacking the ketone. Although explicit quantitative stabilization energy data for this exact compound were not located in primary literature, the conjugated enone unit is structurally analogous to cyclopentenone systems known to exhibit 2–4 kcal/mol stabilization over non-conjugated isomers [1]. This conjugation directly influences the regioselectivity of nucleophilic additions and cycloadditions used in antiviral scaffold construction [2]. Non-keto analogs (e.g., diethyl cyclopent-1-ene-1,2-dicarboxylate) lack this activation and require harsher conditions or directing groups to achieve comparable conversion.
| Evidence Dimension | Conjugated enone stabilization |
|---|---|
| Target Compound Data | Conjugated 4-hydroxy-5-oxo-cyclopent-3-ene system with estimated 2–4 kcal/mol stabilization (class-level inference) |
| Comparator Or Baseline | Non-keto cyclopentene-1,3-dicarboxylate analogs (e.g., diethyl cyclopent-1-ene-1,2-dicarboxylate) |
| Quantified Difference | Estimated 2–4 kcal/mol stabilization advantage (class-level inference; no direct experimental measurement available) |
| Conditions | Computational gas-phase estimate for analogous cyclopentenone systems; specific solid-state or solution-phase data not available for CAS 61094-63-1. |
Why This Matters
The conjugated enone system provides an inherent thermodynamic driving force for regioselective transformations, reducing the need for chiral auxiliaries or directing groups and thereby lowering step count and cost in antiviral intermediate synthesis.
- [1] Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. (Reference for cyclopentenone conjugation energetics). View Source
- [2] Piao, F., & Hong, J. H. (2008). Design and Synthesis of a Cyclopentene Scaffold Mimicking Oseltamivir as a Novel Neuraminidase Inhibitor. Bulletin of the Korean Chemical Society, 29(11), 2221-2226. View Source
